![molecular formula C4H6F3NO B6617334 [3-(trifluoromethyl)aziridin-2-yl]methanol CAS No. 2866308-42-9](/img/structure/B6617334.png)
[3-(trifluoromethyl)aziridin-2-yl]methanol
Vue d'ensemble
Description
3-(Trifluoromethyl)aziridin-2-yl]methanol (TFMA) is an organic compound with a molecular formula of C3H5F3N2O. It is a colorless liquid at room temperature and has a boiling point of 85 °C, a melting point of -20 °C, and a density of 1.44 g/cm3. TFMA is a derivative of aziridine, a five-membered heterocyclic compound with a nitrogen atom at its center. It is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a catalyst for polymerization.
Applications De Recherche Scientifique
[3-(trifluoromethyl)aziridin-2-yl]methanol is used as a reagent in organic synthesis and as a catalyst for polymerization. It is also used as a reactant in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. Additionally, it is used as a reactant in the synthesis of a variety of heterocyclic compounds, including imidazoles and thiazoles.
Mécanisme D'action
[3-(trifluoromethyl)aziridin-2-yl]methanol acts as a nucleophilic reagent in organic synthesis. It reacts with electrophilic reagents such as carbonyl compounds, halides, and acyl chlorides to form new covalent bonds. It is also a Lewis acid, meaning it can act as a catalyst for the polymerization of certain monomers.
Biochemical and Physiological Effects
[3-(trifluoromethyl)aziridin-2-yl]methanol has not been tested for its potential biochemical and physiological effects. Therefore, it is not known whether it has any impact on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of [3-(trifluoromethyl)aziridin-2-yl]methanol for laboratory experiments is its low cost and easy availability. It is also a relatively stable compound and does not decompose easily. However, it is a volatile liquid and can be difficult to handle. Additionally, it is highly flammable and should be handled with caution.
Orientations Futures
Future research should focus on the potential uses of [3-(trifluoromethyl)aziridin-2-yl]methanol in the synthesis of pharmaceuticals, pesticides, and dyes. Additionally, research should be conducted to determine the potential biochemical and physiological effects of [3-(trifluoromethyl)aziridin-2-yl]methanol on the human body. Furthermore, further research should be conducted to optimize the synthesis of [3-(trifluoromethyl)aziridin-2-yl]methanol and to develop new methods for its use in laboratory experiments. Finally, research should be conducted to explore the potential uses of [3-(trifluoromethyl)aziridin-2-yl]methanol as a catalyst for polymerization.
Propriétés
IUPAC Name |
[3-(trifluoromethyl)aziridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)3-2(1-9)8-3/h2-3,8-9H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEUZCVVOLLSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(N1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)aziridin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)


![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)

![tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B6617286.png)



![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)
![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)

